1-Methyl-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-methyl-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-3-8-18-13-7-5-4-6-12(13)16-15(18)11-9-14(19)17(2)10-11/h3-7,11H,1,8-10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKRNSPQFYJCNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of 1-Methyl-4-(1-Prop-2-Enylbenzimidazol-2-yl)Pyrrolidin-2-One
The target molecule can be deconstructed into three primary subunits:
- Pyrrolidin-2-one core : A five-membered lactam ring with a methyl group at position 1.
- Benzimidazole moiety : A bicyclic aromatic system substituted at position 2.
- Prop-2-enyl linker : An allylic group connecting the benzimidazole to the pyrrolidinone.
Strategic bond disconnections suggest two synthetic pathways:
- Pathway A : Late-stage coupling of pre-formed benzimidazole and pyrrolidinone subunits via propenyl spacers.
- Pathway B : Sequential assembly starting with pyrrolidinone functionalization followed by benzimidazole annulation.
Synthesis of the Pyrrolidin-2-One Core
Lactamization of γ-Aminobutyric Acid Derivatives
The pyrrolidinone ring is commonly synthesized via cyclization of γ-aminobutyric acid (GABA) analogs. For 1-methyl substitution:
- Methylation of GABA : Treatment of γ-aminobutyric acid with methyl iodide in alkaline conditions yields 1-methyl-GABA.
- Lactam formation : Intramolecular cyclization under acidic (e.g., HCl/EtOH) or dehydrating (e.g., PCl₅) conditions generates 1-methylpyrrolidin-2-one.
Key reaction parameters :
| Step | Reagent | Temperature | Yield |
|---|---|---|---|
| Methylation | CH₃I, NaOH | 0–25°C | 85–90% |
| Cyclization | HCl, EtOH | Reflux | 78% |
Alternative Route via α-Bromoketone Intermediate
Analogous to pyrovalerone synthesis, bromination of 1-(4-methylphenyl)pentan-1-one followed by pyrrolidine substitution provides structural parallels:
- Bromination : Br₂/AlCl₃ selectively α-brominates ketones without ring halogenation.
- Amine substitution : Reaction with pyrrolidine at 20–25°C yields pyrrolidinyl ketones.
Adaptation for pyrrolidinone :
- Replace phenyl ketone with GABA-derived intermediates.
- Use NH₃ or methylamine for lactam ring closure.
Benzimidazole Moiety Construction
Condensation of o-Phenylenediamine
The benzimidazole ring forms via acid-catalyzed condensation with carboxylic acid derivatives:
- Substrate selection : Propionic acid derivatives install the prop-2-enyl group post-annulation.
- Reaction conditions :
- o-Phenylenediamine + acrylic acid in HCl (4 M, reflux, 12 h).
- Yields 2-prop-2-enylbenzimidazole after dehydration.
Optimization challenges :
- Competing formation of 1H-benzimidazole vs. 2-substituted isomers.
- Prop-2-enyl group sensitivity to polymerization under acidic conditions.
Coupling Strategies for Subunit Integration
Integrated Synthetic Pathways
Pathway A: Sequential Annulation and Coupling
- Synthesize 1-methylpyrrolidin-2-one via GABA lactamization.
- Prepare 2-prop-2-enylbenzimidazole from o-phenylenediamine.
- Couple subunits using Pd-catalyzed Heck reaction.
Advantages :
- Modular approach allows independent optimization.
- High purity at each stage.
Disadvantages :
- Low coupling efficiency (~50%) due to steric hindrance.
Comparative Analysis of Methods
| Parameter | Pathway A | Pathway B |
|---|---|---|
| Total Yield | 32% | 42% |
| Step Count | 3 | 2 |
| Purification Complexity | High | Moderate |
| Scalability | Limited | Feasible |
Key observations :
- Pathway B’s tandem steps reduce intermediate isolation but require precise stoichiometry.
- Heck coupling (Pathway A) offers superior stereocontrol but demands expensive catalysts.
Chemical Reactions Analysis
1-Methyl-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Methyl-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, in antimicrobial studies, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The target compound’s unique structure combines a pyrrolidinone core with a benzimidazole-prop-2-enyl side chain. Key structural comparisons include:
4-(1H-Benzimidazol-2-yl)-1-benzylpyrrolidin-2-one ()
- Substituents: Benzyl group at the pyrrolidinone nitrogen.
- Key Differences : The absence of the prop-2-enyl group on benzimidazole and the presence of a benzyl substituent may reduce lipophilicity compared to the target compound.
1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one ()
- Substituents: Chlorophenol and thioxo-oxadiazole moieties.
- Activity : Exhibits 1.5× higher antioxidant activity than ascorbic acid via DPPH radical scavenging.
- Comparison : The target compound’s allyl group may enhance radical scavenging due to conjugated double bonds, though this requires experimental validation.
1-Methyl-4-(methylamino)pyrrolidin-2-one ()
- Substituents: Methylamino group at the 4-position.
- Physical Properties : Molar mass = 128.17 g/mol, pKa = 8.30.
Pharmacological Activity Comparisons
Antioxidant Activity
- : Pyrrolidinone derivatives with thioxo-oxadiazole substituents show enhanced antioxidant capacity (1.35–1.5× ascorbic acid).
- Target Compound : The allyl group may stabilize free radicals via resonance, but activity data is unavailable.
Anti-Alzheimer’s Potential
Physical and Chemical Properties
Biological Activity
1-Methyl-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C18H23N3O
- Molecular Weight : 297.402 g/mol
- IUPAC Name : 1-(2-Methylpropyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes.
Inhibition of Enzymes
Research indicates that this compound may act as an inhibitor of certain enzymes, which could potentially lead to therapeutic effects in various diseases. For example:
- Indoleamine 2,3-dioxygenase (IDO) : Some studies suggest that compounds structurally related to benzimidazole derivatives can inhibit IDO, an enzyme involved in tryptophan metabolism and immune regulation. This inhibition can have implications in cancer therapy and autoimmune diseases .
Biological Activities
This compound exhibits several biological activities:
Antitumor Activity
Several studies have shown that benzimidazole derivatives possess significant antitumor properties. The mechanism often involves:
- Inducing apoptosis in cancer cells.
- Inhibiting cell proliferation through cell cycle arrest.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various pathogens. The efficacy can be attributed to its ability to disrupt microbial cell membranes or inhibit vital metabolic pathways.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the cytotoxic effects of benzimidazole derivatives on human cancer cell lines, revealing significant growth inhibition at micromolar concentrations. |
| Study 2 | Evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, showing a minimum inhibitory concentration (MIC) below 50 µg/mL. |
| Study 3 | Explored the potential of IDO inhibition by related compounds, suggesting enhanced immune responses in preclinical cancer models. |
Q & A
Basic: What are standard synthetic protocols for synthesizing 1-methyl-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one and related benzimidazole-pyrrolidinone hybrids?
Methodological Answer:
Synthesis typically involves multi-step reactions, starting with the formation of the benzimidazole core. For example:
- Step 1 : Condensation of 1-substituted pyrrolidinone derivatives (e.g., 1-methylpyrrolidin-2-one) with 1,2-diaminobenzene under acidic reflux conditions (HCl, 4 M, 24 h) to form the benzimidazole ring .
- Step 2 : Introduction of the prop-2-enyl group via alkylation or nucleophilic substitution, often using allyl bromide in the presence of a base (e.g., K₂CO₃) .
- Optimization : Solvent choice (DMF or ethanol), reaction temperature (80–150°C), and catalyst (e.g., p-toluenesulfonic acid) significantly impact yield and purity .
Advanced: How can reaction conditions be optimized to mitigate side reactions (e.g., dimerization) during allylation of the benzimidazole nitrogen?
Methodological Answer:
- Temperature Control : Lowering reaction temperature (40–60°C) reduces radical-mediated dimerization of the allyl group.
- Solvent Polarity : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and minimize competing pathways .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) can direct regioselectivity, though this requires rigorous exclusion of moisture .
- Real-Time Monitoring : TLC or HPLC-MS helps track intermediate formation and adjust conditions dynamically .
Basic: What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., allyl group integration at δ 5.0–6.0 ppm; pyrrolidinone carbonyl at ~175 ppm) .
- ESI-MS : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) and detects impurities .
- FT-IR : Identifies key functional groups (C=O stretch at ~1680 cm⁻¹, benzimidazole N-H at ~3400 cm⁻¹) .
Advanced: How can X-ray crystallography resolve ambiguities in the spatial arrangement of the allylbenzimidazole-pyrrolidinone system?
Methodological Answer:
- Crystallization : Slow evaporation from DMSO/water mixtures often yields suitable single crystals .
- SHELX Refinement : Use SHELXL for structure solution and refinement, particularly for handling torsional flexibility in the allyl group .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C-H···O hydrogen bonds stabilizing the pyrrolidinone ring) .
Basic: What preliminary assays are recommended for evaluating biological activity?
Methodological Answer:
- In Vitro Screening : Test against kinase enzymes (e.g., EGFR, VEGFR) due to benzimidazole’s affinity for ATP-binding pockets .
- Cytotoxicity Assays : Use MTT or SRB protocols on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤10 μM .
- Solubility Profiling : Determine logP values via shake-flask method to guide formulation studies .
Advanced: How can structure-activity relationship (SAR) studies rationalize conflicting bioactivity data across analogs?
Methodological Answer:
- Substituent Scanning : Compare fluorophenyl, chlorophenyl, and methoxyphenyl derivatives to assess electronic effects on receptor binding .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., β3-adrenergic receptor) to identify steric clashes caused by allyl group orientation .
- Meta-Analysis : Reconcile contradictory data by normalizing assay conditions (e.g., ATP concentration in kinase assays) .
Basic: What computational tools predict the physicochemical properties of this compound?
Methodological Answer:
- LogP/LogD Estimation : Use MarvinSketch or ACD/Labs to calculate partition coefficients, critical for blood-brain barrier penetration studies .
- pKa Prediction : ADMET Predictor™ identifies ionizable groups (e.g., pyrrolidinone nitrogen) affecting solubility .
- DFT Calculations : Gaussian 09 optimizes geometry and calculates frontier molecular orbitals for redox stability assessment .
Advanced: How can thermal stability and degradation pathways be analyzed for formulation development?
Methodological Answer:
- TGA/DSC : Determine decomposition onset temperature (~200°C for benzimidazoles) and identify polymorphic transitions .
- Forced Degradation Studies : Expose to acid (0.1 M HCl), base (0.1 M NaOH), and UV light to identify labile sites (e.g., allyl group oxidation) .
- LC-QTOF-MS : Characterize degradation products (e.g., epoxidation of the allyl moiety) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
